Soyasapogenol A
CAS No.: 508-01-0
VCID: VC21336375
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Soyasapogenol A is a pentacyclic triterpenoid compound derived from soybeans, specifically known as an aglycone of group A saponins. It is characterized by its oleanane skeleton with hydroxy groups at the 3β, 21β, 22β, and 24-positions . This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and cardio-protective properties. Other Biological ActivitiesIn addition to its anti-cancer effects, Soyasapogenol A exhibits anti-inflammatory, anti-allergic, and cardio-protective properties, making it a valuable compound for various therapeutic applications. Industrial ApplicationsIn the food industry, Soyasapogenol A is used to improve the quality of soy-based products by reducing undesirable flavors associated with saponins. Research ApplicationsThis compound serves as a precursor for synthesizing other triterpenoid compounds and is studied for its potential in cancer therapy due to its cytotoxic effects on cancer cells. Comparison with Similar CompoundsSoyasapogenol A is distinct from other triterpenoids like Soyasapogenol B, Ursolic Acid, and Oleanolic Acid due to its specific structure and biological activities. While Soyasapogenol B also exhibits anti-cancer properties, Soyasapogenol A is noted for its potent effects on p53-deficient cancer cells . Effects on Cancer Cells
Metabolic Pathways
Bioavailability
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CAS No. | 508-01-0 | |||||||||||||||||||||||
Product Name | Soyasapogenol A | |||||||||||||||||||||||
Molecular Formula | C30H50O4 | |||||||||||||||||||||||
Molecular Weight | 474.7 g/mol | |||||||||||||||||||||||
IUPAC Name | 9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |||||||||||||||||||||||
Standard InChI | InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 | |||||||||||||||||||||||
Standard InChIKey | CDDWAYFUFNQLRZ-UHFFFAOYSA-N | |||||||||||||||||||||||
Isomeric SMILES | C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O | |||||||||||||||||||||||
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |||||||||||||||||||||||
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |||||||||||||||||||||||
Melting Point | 308 - 312 °C | |||||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||||
Synonyms | olean-12-ene-3,21,22,23-tetrol soyasapogenol A |
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PubChem Compound | 12442845 | |||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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